molecular formula C16H30O7 B8266086 Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate

Cat. No.: B8266086
M. Wt: 334.40 g/mol
InChI Key: AHVQISQVAOBFSN-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is an organic compound with the molecular formula C16H30O7. It is a diester derived from diethylene glycol and acetic acid, featuring two tert-butyl ester groups. This compound is often used in organic synthesis and as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate can be synthesized through the esterification of diethylene glycol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is utilized in several scientific research fields:

    Chemistry: Used as a protecting group for carboxylic acids in organic synthesis.

    Biology: Employed in the synthesis of bioconjugates and as a linker in drug delivery systems.

    Medicine: Investigated for its potential in creating prodrugs that release active pharmaceutical ingredients under specific conditions.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate exerts its effects primarily involves the hydrolysis of its ester bonds. This hydrolysis releases diethylene glycol and acetic acid, which can then participate in further chemical reactions. The tert-butyl groups provide steric hindrance, protecting the ester bonds from premature hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is unique due to its tert-butyl ester groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful as a protecting group in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQISQVAOBFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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